molecular formula C14H18O4 B13038881 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid

7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid

Cat. No.: B13038881
M. Wt: 250.29 g/mol
InChI Key: MRYDRSPUGRYMMW-QKZWAKIESA-N
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Description

7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid is a complex organic compound with the molecular formula C14H18O4. This compound is characterized by its unique tricyclic structure, which includes a non-8-ene ring system. It is primarily used in proteomics research and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid involves multiple steps, starting with the formation of the tricyclic core. The key steps include:

    Cyclization Reactions: The formation of the tricyclic core is achieved through cyclization reactions involving suitable precursors.

    Functional Group Transformations: Introduction of the isopropoxycarbonyl and carboxylic acid groups is done through functional group transformations using reagents like isopropyl chloroformate and appropriate carboxylation agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxycarbonyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Methoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
  • 7-(Ethoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
  • 7-(Butoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid

Uniqueness

7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid is unique due to its specific isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(1R,5S)-7-propan-2-yloxycarbonyltricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid

InChI

InChI=1S/C14H18O4/c1-6(2)18-14(17)12-8-4-3-7(9-5-10(8)9)11(12)13(15)16/h3-4,6-12H,5H2,1-2H3,(H,15,16)/t7-,8+,9?,10?,11?,12?/m0/s1

InChI Key

MRYDRSPUGRYMMW-QKZWAKIESA-N

Isomeric SMILES

CC(C)OC(=O)C1[C@@H]2C=C[C@H](C1C(=O)O)C3C2C3

Canonical SMILES

CC(C)OC(=O)C1C2C=CC(C1C(=O)O)C3C2C3

Origin of Product

United States

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